

Cross-validation of Impilin antibodies from different vendors

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Cross-Validation of EMILIN1 Antibodies: A Comparative Guide

A Note on the Target Protein: The initial topic specified "Impilin" antibodies. However, extensive searches did not identify a protein with this name in common scientific databases. It is presumed that "Impilin" may be a novel protein, a brand name, or a typographical error. This guide will therefore focus on EMILIN1 (Elastin Microfibril Interface-Located Protein 1), a well-characterized extracellular matrix glycoprotein, to provide a representative comparison of commercially available antibodies. Researchers interested in a protein not officially designated as EMILIN1 should verify the target protein's identity before purchasing antibodies.

Introduction

EMILIN1 is a crucial component of the extracellular matrix, playing a significant role in elastogenesis, cell adhesion, and the regulation of signaling pathways such as TGF- β and Notch.[1] Given its involvement in various physiological and pathological processes, including cardiovascular diseases and skin disorders, the availability of reliable and specific antibodies is paramount for accurate experimental results.[1] This guide provides a comparative overview of commercially available EMILIN1 antibodies from various vendors, summarizing their key characteristics and providing standardized protocols for their validation.

Comparative Data of EMILIN1 Antibodies

The following tables summarize the specifications of EMILIN1 antibodies from several prominent vendors. This information is based on publicly available datasheets and should be used as a starting point for antibody selection. It is crucial to note that performance can vary between lots and specific experimental conditions.

Polyclonal EMILIN1 Antibodies

Vendor	Catalog Number	Host Species	Clonality	Validated Applications	Purification Method
MyBioSource	MBS716480	Rabbit	Polyclonal	ELISA, WB, IHC	Antigen Affinity Purified
Cusabio	CSB-PA896753LA01HU	Rabbit	Polyclonal	ELISA, IHC	>95%, Protein G purified
Thermo Fisher Scientific	PA5-13592	Rabbit	Polyclonal	WB, IHC (P), Flow	Ammonium sulfate precipitation, Size-exclusion - Dialysis
Novus Biologicals	NBP1-84127	Rabbit	Polyclonal	WB, ICC/IF, IHC (P)	Immunogen affinity purified
Sigma-Aldrich	SAB1407105	Mouse	Polyclonal	WB	Purified immunoglobulin

Monoclonal EMILIN1 Antibodies

Vendor	Catalog Number	Host Species	Clonality	Validated Applications	Clone
MyBioSource	MBS690964	Rat	Monoclonal	WB, IHC (Formalin)	Not Specified
Abcam	ab185953	Rabbit	Monoclonal	IP, WB	EPR14678
Proteintech	60047-1-Ig	Mouse	Monoclonal	WB, IHC, IF	Not Specified
Avantor (via Abcam)	N/A	Rabbit	Monoclonal	Not Specified	EPR14678

Experimental Protocols

The following are generalized protocols for key antibody validation experiments. Researchers should always consult the vendor-specific datasheets for recommended dilutions and any protocol modifications.

Western Blot Protocol

- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse cells in RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors.[\[2\]](#)
 - Scrape adherent cells and transfer the lysate to a microcentrifuge tube.
 - Sonicate the lysate briefly to shear DNA and reduce viscosity.[\[3\]](#)
 - Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[\[2\]](#)
 - Collect the supernatant and determine the protein concentration using a BCA assay.
- Electrophoresis and Transfer:

- Mix 20-30 µg of protein lysate with an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5 minutes.[3]
- Load samples onto an SDS-PAGE gel along with a molecular weight marker.
- Run the gel at 100-150 V until the dye front reaches the bottom.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
- Immunodetection:
 - Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[3]
 - Incubate the membrane with the primary EMILIN1 antibody at the vendor-recommended dilution overnight at 4°C with gentle agitation.
 - Wash the membrane three times for 5 minutes each with TBST.
 - Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
 - Wash the membrane three times for 5 minutes each with TBST.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

- Deparaffinization and Rehydration:
 - Immerse slides in xylene to remove paraffin.
 - Rehydrate the tissue sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.
- Antigen Retrieval:

- Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate buffer pH 6.0 or Tris-EDTA buffer pH 9.0) and heating in a pressure cooker, steamer, or water bath.[5] The optimal method should be determined empirically.
- Staining:
 - Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes.
 - Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBST) for 1 hour.[6]
 - Incubate with the primary EMILIN1 antibody at the recommended dilution overnight at 4°C in a humidified chamber.
 - Wash slides with PBST.
 - Incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex (ABC) reagent.[7]
 - Develop the signal with a chromogen such as DAB (3,3'-diaminobenzidine) and monitor for the desired staining intensity.
 - Counterstain with hematoxylin to visualize cell nuclei.
- Dehydration and Mounting:
 - Dehydrate the sections through graded ethanol and clear in xylene.
 - Mount with a permanent mounting medium.

Immunoprecipitation (IP) Protocol

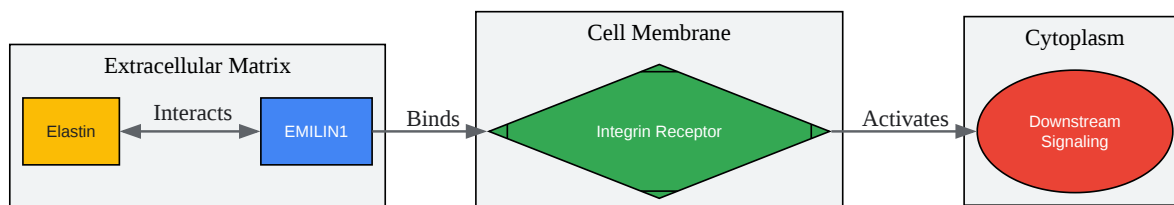
- Cell Lysate Preparation:
 - Prepare cell lysates as described in the Western Blot protocol, using a non-denaturing lysis buffer.

- Immunoprecipitation:
 - Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads for 30-60 minutes at 4°C.
 - Incubate 500 µg to 1 mg of pre-cleared lysate with 2-10 µg of the primary EMILIN1 antibody (or a corresponding amount of control IgG) for 2 hours to overnight at 4°C with gentle rotation.[\[8\]](#)
 - Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-3 hours at 4°C.[\[9\]](#)
- Washing and Elution:
 - Pellet the beads by centrifugation and discard the supernatant.
 - Wash the beads three to five times with ice-cold lysis buffer.[\[10\]](#)
 - Elute the immunoprecipitated proteins by resuspending the beads in 1x Laemmli sample buffer and boiling for 5 minutes.
- Analysis:
 - Analyze the eluted proteins by Western Blotting using the same or a different EMILIN1 antibody.

Visualizations

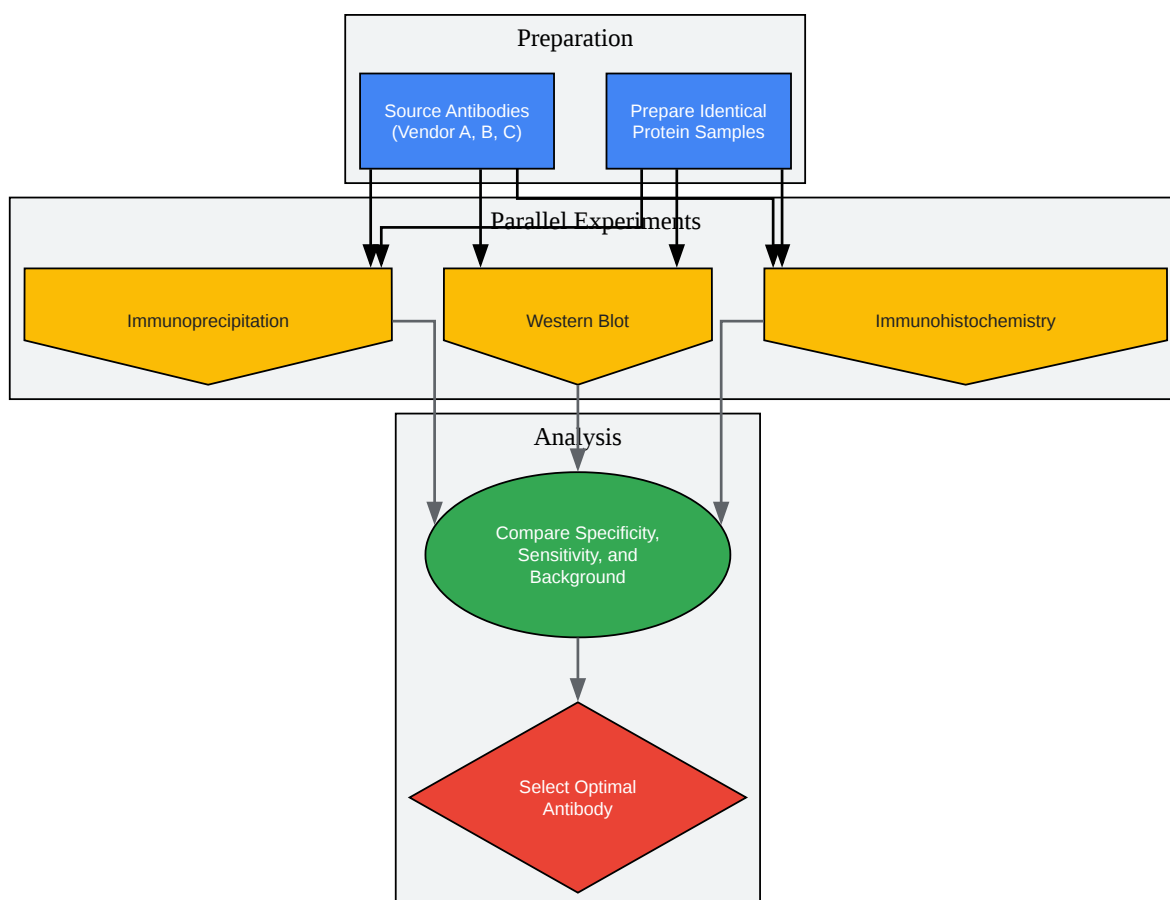
EMILIN1 Signaling and Experimental Workflow

The following diagrams illustrate a simplified signaling pathway involving EMILIN1 and a general workflow for antibody cross-validation.



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Caption: Simplified EMILIN1 signaling pathway.



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Caption: Antibody cross-validation workflow.

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